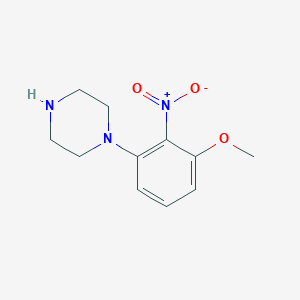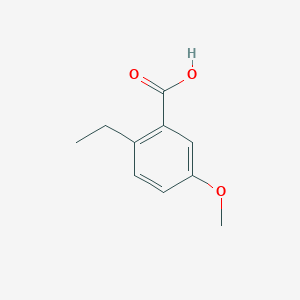
2-Ethyl-5-methoxybenzoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Ethyl-5-methoxybenzoic acid is an organic compound with the molecular formula C10H12O3. It is a derivative of benzoic acid, characterized by the presence of an ethyl group at the second position and a methoxy group at the fifth position on the benzene ring. This compound is commonly used in various industrial and scientific applications due to its unique physical and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Ethyl-5-methoxybenzoic acid typically involves the methylation of salicylic acid. One common method includes the reaction of 2-methoxybenzoic acid with thionyl chloride to form the corresponding acid chloride, which is then treated with ethyl magnesium bromide to yield the desired product .
Industrial Production Methods: Industrial production of this compound often involves large-scale methylation and subsequent reactions under controlled conditions to ensure high yield and purity. The use of advanced reactors and purification techniques is essential to meet industrial standards .
Chemical Reactions Analysis
Types of Reactions: 2-Ethyl-5-methoxybenzoic acid undergoes various chemical reactions, including:
Oxidation: The ethyl group can be oxidized to form a carboxylic acid.
Reduction: The methoxy group can be reduced to a hydroxyl group.
Substitution: Electrophilic aromatic substitution reactions can occur at the benzene ring
Common Reagents and Conditions:
Oxidation: Sodium dichromate in sulfuric acid.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Bromine in the presence of a catalyst like iron(III) bromide
Major Products:
Scientific Research Applications
2-Ethyl-5-methoxybenzoic acid has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of various organic compounds.
Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the production of pharmaceuticals, cosmetics, and food additives.
Mechanism of Action
Comparison with Similar Compounds
Comparison: 2-Ethyl-5-methoxybenzoic acid is unique due to the presence of both an ethyl and a methoxy group on the benzene ring. This combination imparts distinct physical and chemical properties, making it more versatile in various applications compared to its similar counterparts.
Properties
Molecular Formula |
C10H12O3 |
|---|---|
Molecular Weight |
180.20 g/mol |
IUPAC Name |
2-ethyl-5-methoxybenzoic acid |
InChI |
InChI=1S/C10H12O3/c1-3-7-4-5-8(13-2)6-9(7)10(11)12/h4-6H,3H2,1-2H3,(H,11,12) |
InChI Key |
ZPWVVBCDKVMSMN-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=C(C=C(C=C1)OC)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-[4-[(2-Methylpropan-2-yl)oxycarbonylamino]phenyl]oxane-4-carboxylic acid](/img/structure/B13625227.png)
![3-Ethyl-1-azaspiro[3.3]heptane](/img/structure/B13625228.png)
![3-{[(5-Bromo-2-fluorophenyl)methyl]amino}propan-1-olhydrochloride](/img/structure/B13625239.png)

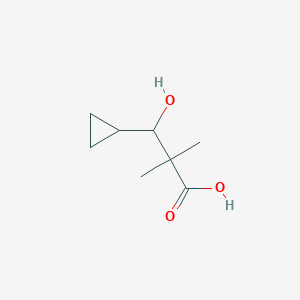
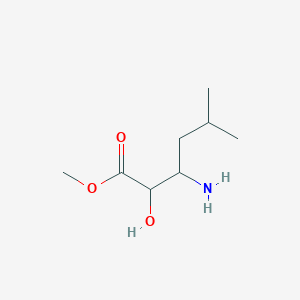
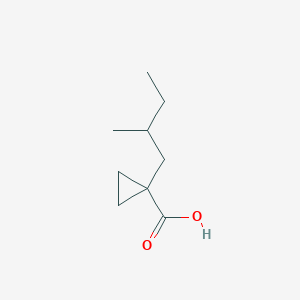
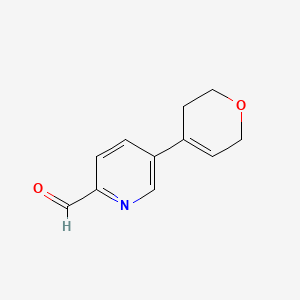
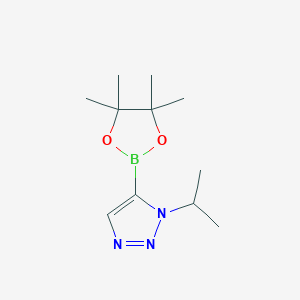
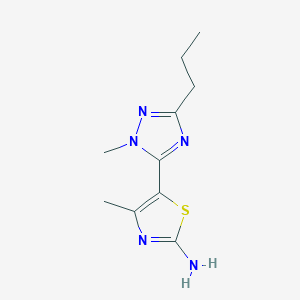
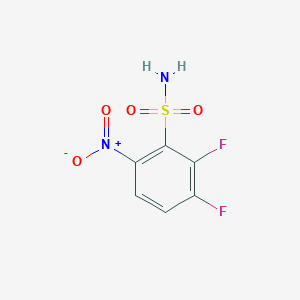
![2-[4-(1,1,1,2,3,3,3-Heptafluoropropan-2-yl)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B13625309.png)

